1,4-Dideoxy-1,4-imino-D-galactitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with multiple hydroxyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol Reactions: Using chiral aldehydes and ketones.
Reduction Reactions: Employing chiral reducing agents to achieve the desired stereochemistry.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:
Catalytic Processes: Using chiral catalysts to enhance selectivity.
Continuous Flow Chemistry: To improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the compound can lead to the formation of different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Including halogenating agents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies to understand metabolic pathways involving similar structures.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as antiviral or anticancer activity.
Diagnostic Tools: Used in the development of diagnostic assays for certain diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The hydroxyl groups and chiral centers play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol: Similar compounds might include other chiral pyrrolidine derivatives with hydroxyl groups.
Pyrrolidine-3,4-diol Derivatives: Compounds with similar structures but different substituents on the pyrrolidine ring.
Uniqueness
The uniqueness of (2S,3S,4S)-2-((S)-1,2-Dihydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H13NO4 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3S,4S)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4+,5-,6+/m0/s1 |
InChI Key |
RVNSAAIWCWTCTJ-BGPJRJDNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.